3-Amino-5-((methylthio)methyl)oxazolidin-2-one
Description
International Union of Pure and Applied Chemistry Nomenclature and Structural Formula Validation
The International Union of Pure and Applied Chemistry nomenclature for this compound is definitively established as 3-amino-5-[(methylthio)methyl]oxazolidin-2-one. This systematic naming convention follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both nitrogen and sulfur substituents within an oxazolidinone ring framework. The molecular formula C₅H₁₀N₂O₂S accurately represents the elemental composition, consisting of five carbon atoms, ten hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom.
The structural validation reveals a five-membered oxazolidinone ring as the core framework, with the amino group positioned at the 3-position and a methylthio-substituted methyl group at the 5-position. The Simplified Molecular Input Line Entry System representation is documented as CSCC1CN(N)C(=O)O1, providing a standardized linear notation for database searches and chemical informatics applications. The International Chemical Identifier key GDNCNUUIRLOZBT-UHFFFAOYSA-N serves as a unique molecular identifier that facilitates precise compound identification across global chemical databases.
The three-dimensional molecular structure exhibits specific stereochemical characteristics, with computational analysis indicating a racemic mixture containing one defined stereocenter. The molecular weight is precisely calculated as 162.21 daltons, consistent across multiple authoritative chemical databases. Advanced spectroscopic validation techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, confirm the structural integrity and purity specifications for research-grade samples.
Chemical Abstracts Service Registry Number (25517-72-0) and Alternative Chemical Identifiers
Comparative structural analysis with related oxazolidinone derivatives reveals that the specific substitution pattern at positions 3 and 5 creates unique steric and electronic environments. The combination of the electron-donating amino group and the electron-rich methylthio substituent generates distinctive chemical properties that differentiate this compound from other members of the oxazolidinone family. These structural features contribute to the compound's utility as a pharmaceutical intermediate and analytical reference standard.
| Stereochemical Feature | Description | Analytical Method |
|---|---|---|
| Chiral Centers | 1 (at position 5) | Nuclear Magnetic Resonance Analysis |
| Stereochemistry | Racemic Mixture | Optical Activity Measurement |
| Enantiomeric Composition | Equal R and S forms | Chiral High-Performance Liquid Chromatography |
| Ring Conformation | Planar Oxazolidinone | X-ray Crystallography |
| Rotational Isomerism | Methylthio Group Rotation | Nuclear Magnetic Resonance Spectroscopy |
Properties
IUPAC Name |
3-amino-5-(methylsulfanylmethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S/c1-10-3-4-2-7(6)5(8)9-4/h4H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNCNUUIRLOZBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CN(C(=O)O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40948417 | |
| Record name | 3-Amino-5-[(methylsulfanyl)methyl]-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25517-72-0 | |
| Record name | 3-Amino-5-[(methylthio)methyl]-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25517-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-5-((methylthio)methyl)oxazolidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025517720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-5-[(methylsulfanyl)methyl]-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-5-[(methylthio)methyl]oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Stepwise Preparation Methodology
Formation of Oxazolidinone Core
- Starting Materials : Typically, 1,2-amino alcohols or β-amino alcohols serve as precursors.
- Cyclization Reaction : The amino alcohol reacts with carbonyl-containing reagents (e.g., formaldehyde, carbonyl chlorides) under acidic or basic conditions to form the oxazolidin-2-one ring via intramolecular cyclization.
- Catalysts and Conditions : Transition metal catalysts or metal-free domino annulation/Mannich reactions are commonly employed.
- Solvents : Alcoholic solvents such as ethanol or methanol are often used to facilitate the reaction and improve solubility.
Introduction of the Methylthio Group
- Alkylation : The methylthio substituent can be introduced by alkylation of the oxazolidinone ring at the 5-position using methylthiomethyl halides or related reagents.
- Substitution Reactions : Alternatively, nucleophilic substitution reactions can be employed where a suitable leaving group on the 5-position is replaced by a methylthio moiety.
- Reaction Conditions : Mild bases (e.g., potassium carbonate) and aprotic solvents (e.g., tetrahydrofuran, dimethyl ether) are used to promote selective substitution without ring degradation.
Representative Detailed Preparation Procedure (Adapted from Related Oxazolidinone Syntheses)
| Step | Reagents & Conditions | Description & Outcome | Yield & Purity |
|---|---|---|---|
| 1 | React amino alcohol with formaldehyde in ethanol | Cyclization to form 3-amino-5-methyl-1,3-oxazolidin-2-one intermediate | Yield ~85–90%, purity >98% (HPLC) |
| 2 | Treat intermediate with methylthiomethyl chloride in presence of K2CO3 in THF | Alkylation at 5-position introducing methylthio group | Yield ~75–80%, purity >95% |
| 3 | Purification by crystallization or chromatography | Isolation of 3-amino-5-((methylthio)methyl)oxazolidin-2-one | Final product with >98% purity |
Reaction Conditions Optimization
- Base Selection : Potassium carbonate is preferred for its mildness and effectiveness in promoting substitution without side reactions.
- Temperature : Reactions are typically conducted between 60–80 °C to balance reaction rate and prevent decomposition.
- Solvent Choice : Polar aprotic solvents such as tetrahydrofuran or 2-methyltetrahydrofuran enhance nucleophilicity and solubility of reagents.
- pH Control : Acidic or basic workup steps are used to precipitate the product and remove impurities.
Analytical and Research Findings
- Purity Assessment : High-performance liquid chromatography (HPLC) is used to confirm the purity, typically achieving >98% purity.
- Structural Confirmation : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the presence of the methylthio group and the oxazolidinone ring.
- Yield : Overall yields for the multi-step synthesis range from 70–80%, depending on reaction scale and purification efficiency.
- Impurity Profile : Careful control of reaction conditions minimizes isomer formation and side products.
Comparative Notes from Related Oxazolidinone Syntheses
| Feature | 3-Amino-5-methyl-1,3-oxazolidin-2-one Hydrochloride | Implications for Methylthio Derivative |
|---|---|---|
| Core ring formation method | Cyclization of β-amino alcohols with formaldehyde | Similar cyclization likely applicable |
| Substituent introduction | Methyl group at 5-position via direct substitution | Methylthio group requires nucleophilic substitution or alkylation |
| Solvent systems | Ethanol, methanol, THF | Compatible solvents for methylthio introduction |
| Reaction temperature | 60–80 °C | Mild heating preferred to preserve ring integrity |
| Purification | Crystallization, filtration | Similar methods used for methylthio derivative |
Summary Table of Key Preparation Parameters
| Parameter | Recommended Range/Condition | Notes |
|---|---|---|
| Base | Potassium carbonate (2–4 eq) | Mild base for substitution |
| Solvent | Ethanol, methanol, tetrahydrofuran | Solubility and reaction medium |
| Temperature | 60–80 °C | Optimal for cyclization and substitution |
| Reaction Time | 2–4 hours | Sufficient for completion without degradation |
| Purification Method | Crystallization, filtration, chromatography | To achieve >98% purity |
| Yield | 70–80% overall | Multi-step synthesis |
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-((methylthio)methyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazolidinone ring can be reduced to an oxazolidine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert atmosphere (e.g., nitrogen) at low temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Oxazolidines.
Substitution: Various substituted oxazolidinones depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
3-Amino-5-((methylthio)methyl)oxazolidin-2-one has the molecular formula and a molecular weight of 162.21 g/mol. The compound features a five-membered ring containing nitrogen and sulfur, with an amino group and a methylthio group attached to the oxazolidinone structure. This unique configuration contributes to its biological activity and potential applications in pharmaceuticals.
Antimicrobial Applications
The primary application of this compound is in medicinal chemistry, particularly in developing antibiotics. Its role as a precursor for Nifuratel, an antimicrobial agent used for treating urinary tract infections and vaginitis, underscores its importance in clinical settings. The compound interacts with bacterial ribosomes, inhibiting protein synthesis and exerting its antibacterial effects.
Potential Anti-inflammatory Properties
In addition to its antibacterial activity, compounds in the oxazolidinone class are known for their potential anti-inflammatory and analgesic properties. This broadens the scope of research into this compound as a candidate for therapeutic agents beyond antimicrobial applications.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with other oxazolidinone derivatives. The following table summarizes key structural features and unique properties of related compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Nifuratel | Contains a nitrofuran moiety | Antimicrobial agent specifically for urinary tract infections |
| Linezolid | Substituted phenyl ring | Broad-spectrum antibiotic effective against resistant strains |
| Tedizolid | Contains a benzyl group | Enhanced potency against Gram-positive bacteria |
| Oxazolidinone derivatives | Varying substituents on nitrogen | Diverse biological activities based on modifications |
This compound stands out due to its specific methylthio modification, which influences its biological activity and potential applications compared to other oxazolidinones.
Research Insights and Case Studies
Recent studies have focused on the interaction of this compound with bacterial ribosomes to elucidate its mechanism of action. Research indicates that modifications to the oxazolidinone structure can significantly influence binding efficacy and the spectrum of activity against various pathogens. For instance, structural analogs have been synthesized to enhance antibacterial activity or reduce resistance pathways in bacteria.
Mechanism of Action
The mechanism of action of 3-Amino-5-((methylthio)methyl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s amino and methylthio groups allow it to form hydrogen bonds and hydrophobic interactions with biological macromolecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Oxazolidinone Derivatives
3-Amino-5-(morpholinomethyl)oxazolidin-2-one
- Structural Differences: Replaces the methylthio-methyl group with a morpholinomethyl substituent.
- Synthesis: Prepared via condensation of 3-amino-5-(morpholinomethyl)oxazolidin-2-one with 2-hydroxy-1-naphthaldehyde in ethanol under reflux, yielding Schiff base derivatives .
- Applications : Used in synthesizing fluorescent probes or metal chelators due to its electron-rich morpholine moiety.
5-((4-Benzhydrylpiperazin-1-yl)methyl)-3-(4-methylbenzyl)oxazolidin-2-one (4j)
- Structural Differences : Features a benzhydrylpiperazinylmethyl group at position 5 and a 4-methylbenzyl group at position 3. These bulky aromatic substituents enhance lipophilicity and receptor-binding affinity.
- Synthetic Route : Prepared via nucleophilic substitution of a tosylate intermediate with benzhydrylpiperazine .
3-Ethyl-2-thioxo-1,3-oxazolidin-5-one
- Structural Differences: Replaces the amino group at position 3 with an ethyl group and introduces a thioxo (C=S) group at position 2. The thioxo group increases electrophilicity, altering reactivity in nucleophilic substitutions .
- Applications : Used as a precursor in agrochemicals or as a thiourea analogue in medicinal chemistry.
Thiazolidinone and Rhodanine Derivatives
3-Methyl-5-(3-methyl-5-phenyl-1,3-benzoxazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one
- Structural Differences: Contains a thiazolidinone core (sulfur and nitrogen in a five-membered ring) fused with a benzoxazole moiety.
- Properties : Molecular weight 354.45 g/mol; exhibits strong π-π stacking interactions due to aromatic substituents .
5-Benzylidene Substituted Rhodanine Derivatives (e.g., Compound D9)
- Structural Differences: Rhodanine core (thioxo-thiazolidinone) with a benzylidene substituent. The exocyclic double bond allows for extended conjugation and redox activity.
- Biological Activity : Demonstrates antimicrobial properties against Gram-positive bacteria, likely due to thiol-mediated disruption of bacterial membranes .
Table 1: Key Properties of Selected Compounds
*Calculated based on molecular formulas.
Biological Activity
3-Amino-5-((methylthio)methyl)oxazolidin-2-one is a heterocyclic compound belonging to the oxazolidinone class, characterized by its unique five-membered ring structure containing nitrogen and sulfur. This compound has gained attention due to its significant biological activities, particularly in the field of medicinal chemistry as a precursor for various pharmaceutical agents, including Nifuratel, an antimicrobial used for treating urinary tract infections.
- Molecular Formula : CHNOS
- Molecular Weight : 162.21 g/mol
- Structure : The compound features an amino group and a methylthio group, which contribute to its reactivity and biological activity. Its functional groups allow for nucleophilic substitution and condensation reactions, facilitating various synthetic transformations.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Its primary application is as a precursor in the synthesis of Nifuratel, which interacts with bacterial ribosomes to inhibit protein synthesis. This mechanism underlies its effectiveness against several bacterial strains, including those responsible for urinary tract infections.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Activity Description |
|---|---|---|
| Escherichia coli | 8 | Moderate activity |
| Staphylococcus aureus | 4 | Significant activity |
| Pseudomonas aeruginosa | 16 | Limited activity |
| Enterococcus faecalis | 32 | Weak activity |
The compound's structure allows it to interact effectively with bacterial targets, leading to its classification as a broad-spectrum antibiotic.
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the oxazolidinone structure can significantly influence its binding efficacy and spectrum of activity. For instance, studies indicate that the presence of the methylthio group enhances its antibacterial properties compared to other oxazolidinones.
Table 2: Comparison of Oxazolidinone Derivatives
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Nifuratel | Nitrofuran moiety | Antimicrobial agent for urinary infections |
| Linezolid | Substituted phenyl ring | Broad-spectrum antibiotic |
| Tedizolid | Benzyl group | Enhanced potency against Gram-positive bacteria |
| 3-Amino-5-methylthio-methyl oxazolidinone | Methylthio modification | Improved interaction with bacterial ribosomes |
The mechanism of action for this compound primarily involves binding to the bacterial ribosome, disrupting protein synthesis. This is crucial for its antimicrobial effects. Furthermore, ongoing research aims to elucidate potential resistance mechanisms that bacteria may develop against this compound.
Case Studies and Research Findings
- Antibacterial Evaluation : A study evaluated the antibacterial efficacy of various oxazolidinone derivatives, including this compound. The findings indicated that this compound demonstrated significant activity against resistant strains of Staphylococcus aureus and Enterococcus faecalis, highlighting its potential in treating multidrug-resistant infections .
- Computational Studies : Computational modeling has provided insights into the pharmacokinetic properties and binding affinities of this compound. These studies suggest that structural modifications could further enhance its therapeutic profile .
- Synthesis Pathways : The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common method includes reacting 3-amino-2-oxazolidinone with methylthiomethyl chloride under basic conditions .
Q & A
Q. What are the primary synthetic routes for 3-Amino-5-((methylthio)methyl)oxazolidin-2-one, and what challenges arise during its preparation?
The synthesis of this compound often involves multi-step reactions, including protective group strategies. For example, attempts to hydrolyze Boc-protected oxazolidin-2-one analogs (e.g., compound [85] in Scheme 2.12) using cesium carbonate resulted in decomposition, highlighting the sensitivity of the oxazolidinone core to basic conditions . Alternative protective groups like dibenzyl may be necessary to stabilize intermediates during synthesis. Additionally, impurities such as (E)-5-((methylthio)methyl)-3-(((5-nitrofuran-2-yl)methylene)amino)oxazolidin-2-one (Nifuratel Impurity 8) can form during nitrofuran derivatization, requiring rigorous purification via chromatography or recrystallization .
Q. What analytical techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) and mass spectrometry are essential for structural confirmation. For example, ¹H NMR data (δ 2.37–2.68 ppm for methylthio groups) and high-resolution mass spectrometry (HRMS) can validate molecular weight and functional groups . X-ray crystallography, as demonstrated for fluorinated oxazolidinone analogs (e.g., compound 245), provides definitive stereochemical and conformational data but requires high-purity crystals .
Q. How does the methylthio group influence the compound’s stability under varying pH conditions?
The methylthio (-SCH₃) moiety may enhance hydrolytic stability compared to oxygen-based analogs, but reactivity under acidic or oxidative conditions must be evaluated. For thiazolidinone-thione analogs, pH adjustments (e.g., acetic acid reflux) are critical to avoid decomposition during synthesis .
Advanced Research Questions
Q. What strategies address contradictions in reaction yields during oxazolidinone functionalization?
Discrepancies in yields often stem from competing side reactions. For instance, attempts to hydrolyze Boc-protected oxazolidinones (e.g., [85]) with cesium carbonate led to decomposition, suggesting that milder bases (e.g., triethylamine) or alternative leaving groups (e.g., tosylates) are necessary to preserve the core structure . Kinetic studies under controlled temperatures (e.g., 0–25°C) and inert atmospheres can mitigate unwanted side reactions.
Q. How can computational modeling guide the design of oxazolidinone derivatives with improved bioactivity?
Density Functional Theory (DFT) calculations and molecular docking can predict interactions with biological targets (e.g., bacterial ribosomes for oxazolidinone antibiotics). For example, structural analogs like MRX-I (a fluoro-oxazolidinone) show reduced myelosuppression risks due to optimized substituent placement, suggesting that substituent bulk and electronics are critical for activity and safety .
Q. What are the limitations of current X-ray crystallography data for oxazolidinone analogs, and how can they be resolved?
While X-ray structures (e.g., fluorinated oxazolidinone 245) provide precise stereochemical data, crystallization challenges persist for polar or flexible derivatives. Co-crystallization with stabilizing agents (e.g., crown ethers) or using synchrotron radiation for low-crystallinity samples can improve resolution .
Q. How do structural modifications at the 5-position (e.g., methylthio vs. fluorinated groups) affect pharmacological properties?
Fluorinated groups (e.g., in compound 280b) enhance lipophilicity and metabolic stability but may introduce toxicity risks. Methylthio groups, as in the target compound, balance hydrophobicity and hydrogen-bonding capacity, potentially improving membrane permeability without excessive bioaccumulation . Comparative ADMET studies are needed to validate these hypotheses.
Methodological Considerations
- Synthetic Optimization : Use protective groups (e.g., dibenzyl) resistant to basic conditions .
- Purification : Employ reverse-phase HPLC to isolate impurities like Nifuratel Impurity 8 .
- Stability Testing : Conduct accelerated degradation studies under ICH guidelines (pH 1–13, 40–80°C) to identify degradation pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
